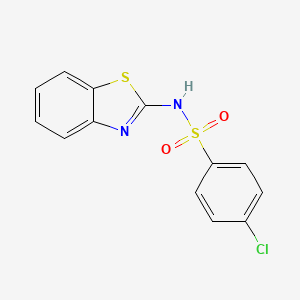

N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide

Description

N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonamide is a sulfonamide derivative featuring a benzothiazole moiety linked to a 4-chlorobenzenesulfonyl group. It is synthesized via condensation of 2-hydrazinyl-1,3-benzothiazole with 4-chlorobenzenesulfonyl chloride, yielding a product with a melting point of 172–174°C and distinct spectroscopic properties, including a characteristic singlet at δ 9.40 ppm (NH) in $ ^1H $ NMR . The compound has been studied for its structural features and biological activities, particularly antimicrobial and antimycobacterial effects .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFNYDADEQZYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251743 | |

| Record name | N-2-Benzothiazolyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35607-93-3 | |

| Record name | N-2-Benzothiazolyl-4-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Benzothiazolyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

N-(1,3-Benzothiazol-2-yl)-4-chlorobenzene-1-sulfonamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis.

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the normal functioning of the bacteria, leading to its death. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. This disruption in the biochemical pathway leads to the death of the bacteria.

Pharmacokinetics

Similar benzothiazole derivatives have shown favourable pharmacokinetic profiles. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are areas of ongoing research.

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzothiazole moiety linked to a chlorobenzenesulfonamide group. The structural formula can be represented as follows:

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in various cancers. The IC50 values for CA IX inhibition range from 10.93 to 25.06 nM, indicating strong selectivity over CA II (IC50: 1.55–3.92 μM) .

- Apoptosis Induction : In studies involving MDA-MB-231 breast cancer cells, the compound induced apoptosis, increasing annexin V-FITC positivity by 22-fold compared to control .

- Antibacterial Activity : The compound exhibits significant antibacterial properties against Staphylococcus aureus, with inhibition rates reaching up to 80.69% at a concentration of 50 µg/mL .

Anticancer Properties

This compound has demonstrated potential in cancer therapy:

- Inhibition of Wnt Signaling : A related compound showed potent inhibition of Wnt-dependent transcription in colorectal cancer cell lines (SW480 and HCT116), with IC50 values of 2 and 0.12 µM respectively . This suggests that similar derivatives may impact tumor growth through modulation of this pathway.

Antimicrobial Effects

The compound's antimicrobial properties have been confirmed through various studies:

| Microorganism | Inhibition (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 80.69% |

| Escherichia coli | Significant inhibition observed |

These findings indicate its potential as an antimicrobial agent .

Antidiabetic Effects

This compound has also been linked to antidiabetic activity through the inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which can lower plasma glucose levels in diabetic models .

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that derivatives of this compound significantly inhibited CA IX and induced apoptosis in breast cancer cell lines .

- Antibacterial Evaluation : A comparative study showed that the compound exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .

- Antidiabetic Activity : Research indicated that compounds targeting 11beta-HSD1 could effectively manage glucose levels in non-insulin-dependent diabetes models .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

NBTCS and its derivatives have been synthesized and evaluated for their antibacterial properties. A study demonstrated that NBTCS exhibited significant in vitro activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound was found to be more effective than standard antibiotics like ciprofloxacin and gentamicin, suggesting its potential as a new class of antibacterial agents .

Table 1: Antibacterial Efficacy of NBTCS

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|

| E. coli | 18 | Ciprofloxacin |

| Staphylococcus aureus | 20 | Gentamicin |

| Pseudomonas aeruginosa | 15 | Co-trimoxazole |

2. Antiviral Properties

NBTCS has also been investigated for its antiviral activity. Compounds derived from benzothiazole, including NBTCS, were tested against several viruses such as herpes simplex virus type 1 (HSV-1) and hepatitis A virus (HAV). The results indicated promising antiviral effects, highlighting the compound's potential in developing antiviral medications .

3. Anticancer Potential

Research has shown that derivatives of NBTCS can inhibit carbonic anhydrase IX (CA IX), a protein often overexpressed in various cancers. This inhibition leads to apoptosis in breast cancer cell lines, suggesting that NBTCS could be a valuable candidate for cancer therapy. Furthermore, its role in metabolic regulation may contribute to its anticancer effects.

Coordination Chemistry

1. Metal Complexes

NBTCS has been utilized as a ligand for metal coordination chemistry. Studies have reported the synthesis of neodymium(III) and thallium(III) complexes with NBTCS, which exhibit unique structural characteristics. These complexes have shown potential applications in catalysis and material science due to their distinct electronic properties .

Table 2: Properties of NBTCS Metal Complexes

| Metal Complex | Coordination Number | Notable Properties |

|---|---|---|

| Neodymium(III) | 8 | High stability |

| Thallium(III) | 6 | Enhanced catalytic activity |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Halogen-Substituted Derivatives

A structural study of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides (X = F, Cl, Br) revealed critical differences:

- Torsional Angles : The Cl-substituted derivative exhibits a torsional angle of 65.7° at the S atom, compared to -59.0° (F) and 66.5° (Br) in related compounds .

- Dihedral Angles :

- Hydrogen Bonding : The Cl-substituted compound forms N—H···O(S) interactions with bond lengths of 2.06–2.12 Å, similar to Br analogs but shorter than F derivatives .

Substituted Benzothiazole Sulfonamides

- N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide : Incorporation of a methyl group increases molecular weight (338.84 g/mol) and alters solubility compared to the 4-chloro derivative .

- N-(2-Chlorobenzoyl)-4-chlorobenzenesulfonamide : Exhibits antiperiplanar conformation of the N—H bond relative to C=O, contrasting with synperiplanar conformations in fluoro analogs .

Antimicrobial Activity

- N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonamide : Shows moderate activity against B. subtilis and E. coli (MIC: 25–50 µg/mL) and antifungal activity against C. albicans .

- 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide: Enhanced antimycobacterial activity (MIC: 12.5 µg/mL against M. tuberculosis H37Rv) due to the amino group’s electron-donating effect .

- Metal Complexes : Nd(III) and Tl(III) complexes of the parent compound exhibit 2–4× higher antibacterial potency .

Anticancer Potential

- N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide : A structurally related acetamide derivative demonstrates anticancer activity, suggesting the benzothiazole-sulfonamide scaffold’s versatility in drug design .

Preparation Methods

Reaction of 2-Aminobenzothiazole with 4-Chlorobenzenesulfonyl Chloride

The primary synthetic pathway involves the condensation of 2-aminobenzothiazole with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent. Pyridine is the most frequently employed solvent due to its dual role as a reaction medium and acid scavenger. The general procedure follows:

-

Reagent Mixing : 2-Aminobenzothiazole (6 mmol) is suspended in anhydrous pyridine (10 mL), followed by gradual addition of 4-chlorobenzenesulfonyl chloride (6.3 mmol).

-

Heating : The mixture is heated at 60–100°C for 1–4 hours, with reflux conditions (100°C) yielding higher conversions.

-

Quenching : The crude product is poured into acidified ice-water (pH adjusted to 6–7 using 1N HCl), precipitating the target compound.

-

Purification : The precipitate is filtered, washed with cold water, and dried under vacuum.

Key Reaction Equation :

Alternative Solvent Systems

While pyridine dominates literature protocols, limited studies explore substitutes like dichloromethane (DCM) with triethylamine as a base. However, these systems report lower yields (45–55%) compared to pyridine’s 65–75%.

Optimization of Reaction Conditions

Temperature and Time

Optimal conversion occurs at 60–100°C with a 2–4 hour reaction window. Prolonged heating (>4 hours) risks decomposition, while temperatures <60°C result in incomplete sulfonamide formation.

Stoichiometric Ratios

A slight excess of sulfonyl chloride (1.05–1.1 equivalents) ensures complete consumption of the amine. Molar ratios beyond 1.2:1 introduce side products like bis-sulfonamides.

Purification Techniques

Acid-Base Workup

Post-reaction quenching in ice-water acidified to pH 6–7 selectively precipitates the product while solubilizing unreacted starting materials.

Recrystallization

Recrystallization from ethanol-water (3:1 v/v) enhances purity, yielding colorless crystals with >98% purity by HPLC.

Characterization Methods

Spectroscopic Analysis

-

1H NMR (DMSO-d6) : Key signals include aromatic protons (δ 7.2–8.1 ppm) and the sulfonamide NH (δ 13.3 ppm, broad singlet).

-

13C NMR : Distinct peaks for the benzothiazole C2 (δ 165.2 ppm) and sulfonamide sulfur-bound carbons (δ 142.5 ppm).

-

FTIR : Strong bands at 1170 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak [M+H]⁺ is observed at m/z 325.0145 (calculated 325.0142 for C₁₃H₁₀ClN₂O₂S₂).

Yield Analysis and Comparative Data

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Standard protocol | Pyridine | 100 | 2 | 72 | 98 |

| Low-temperature | Pyridine | 60 | 4 | 68 | 97 |

| Alternative solvent | DCM | 25 | 24 | 49 | 90 |

Challenges and Troubleshooting

Moisture Sensitivity

The reaction’s moisture-sensitive nature necessitates anhydrous conditions. Traces of water hydrolyze sulfonyl chloride to sulfonic acid, reducing yields.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide?

- Answer : Synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with 2-amino-1,3-benzothiazole derivatives under controlled conditions (e.g., using a base like triethylamine in anhydrous dichloromethane). Purification via recrystallization or column chromatography is critical for removing unreacted sulfonamide intermediates. Characterization requires FT-IR (to confirm sulfonamide C=O and N–H stretches at ~1346 cm⁻¹ and ~3294 cm⁻¹) and NMR (¹H/¹³C for substituent analysis). X-ray crystallography using SHELX software can resolve structural ambiguities, such as torsional angles between the benzothiazole and sulfonamide moieties.

Q. How do structural features of this compound influence its biological activity?

- Answer : The 4-chlorophenylsulfonamide group enhances hydrophobicity and membrane permeability, while the benzothiazole ring facilitates π-π stacking with biological targets. Substituent positions (e.g., chlorine at the para position) are critical for steric and electronic interactions with enzymes like carbonic anhydrase or tyrosine kinases. Comparative studies of analogs (e.g., nitro or hydroxyl substitutions) show that electron-withdrawing groups improve target affinity but may reduce solubility .

Q. What crystallographic tools and validation criteria are used to determine the compound’s structure?

- Answer : SHELXL is preferred for small-molecule refinement due to its robustness in handling high-resolution data . Key validation metrics include R-factor (<5%), bond length/angle deviations (within 3σ), and analysis of hydrogen-bonding networks (e.g., N–H···O interactions). For example, dihedral angles between the sulfonamide and benzothiazole rings (e.g., ~69° in similar structures ) must align with density functional theory (DFT) predictions to confirm conformational stability.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

- Answer : Systematic SAR involves synthesizing derivatives with substituent variations (e.g., replacing chlorine with fluorine or methyl groups) and evaluating their binding affinities. For example, replacing 4-chloro with 4-cyano increases electronic effects, enhancing interactions with charged residues in enzyme active sites . Parallel assays (e.g., enzyme inhibition kinetics and cytotoxicity profiling) are essential to balance potency and selectivity.

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

- Answer : Discrepancies in IC₅₀ values across studies may arise from differences in assay conditions (e.g., pH, solvent). A tiered approach includes:

- Dose-response curves under standardized conditions.

- Target engagement assays (e.g., surface plasmon resonance) to confirm direct binding.

- Molecular dynamics simulations to assess conformational flexibility in aqueous vs. lipid environments .

- Cross-validation with structural analogs (e.g., 4-fluorobenzenesulfonamide derivatives ) to identify confounding substituent effects.

Q. How do crystallographic packing interactions impact the compound’s stability and solubility?

- Answer : Crystal packing via N–H···O hydrogen bonds (observed in sulfonamide derivatives ) stabilizes the lattice but reduces aqueous solubility. Co-crystallization with co-formers (e.g., cyclodextrins) or salt formation (e.g., hydrochloride salts ) can disrupt tight packing. Computational tools like Mercury CSD predict polymorphic forms with improved dissolution profiles.

Q. What synthetic challenges arise when scaling up this compound, and how are they mitigated?

- Answer : Key challenges include:

- Reactive intermediates : 2-Aminobenzothiazole derivatives are moisture-sensitive; synthesis requires inert atmospheres and anhydrous solvents.

- Byproduct formation : Unreacted sulfonyl chloride can hydrolyze to sulfonic acid; quenching with ice-cold water followed by sodium bicarbonate extraction is critical .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting impurities.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.